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molecular formula C7H7N3O4 B1317119 Methyl 2-amino-5-nitronicotinate CAS No. 88312-64-5

Methyl 2-amino-5-nitronicotinate

Cat. No. B1317119
M. Wt: 197.15 g/mol
InChI Key: OUMPFIBIUJBCAH-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-Amino-nicotinic acid methyl ester (1.00 g, 6.57 mmol) described in Preparation Example A-2 was dissolved at 0° C. in a mixed solution of nitric acid (0.7 mL) and sulfuric acid (2.6 mL), which was stirred at 0° C. for 40 minute and at room temperature for 19 hours, then, further stirred at 70° C. for 4 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction solution at 0° C., which was extracted with ethyl acetate and tetrahydrofuran, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo. Methanol was added to the residue, the precipitated solid was filtered to obtain the title compound (459 mg, 2.33 mmol, 35%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][C:5]=1[NH2:10].C(=O)(O)[O-].[Na+].[N+:17]([O-])([OH:19])=[O:18]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([N+:17]([O-:19])=[O:18])[CH:7]=[N:6][C:5]=1[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 40 minute and at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 70° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Methanol was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC(C1=C(N=CC(=C1)[N+](=O)[O-])N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.33 mmol
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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